molecular formula C7H6BF4KO2S B13471075 Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate

Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate

Cat. No.: B13471075
M. Wt: 280.09 g/mol
InChI Key: CDSKIUGKLRTOLN-UHFFFAOYSA-N
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Description

Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . The presence of the trifluoroborate group imparts unique reactivity and stability to the compound, making it an essential tool for chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general procedure includes the following steps :

    Preparation of Boronic Acid: The starting material, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, is synthesized through standard organic synthesis techniques.

    Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions.

    Isolation and Purification: The resulting product is isolated and purified through crystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Solvents: Common solvents include methanol, ethanol, and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: Applied in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate can be compared with other organotrifluoroborate compounds, such as:

The uniqueness of this compound lies in its stability, versatility, and the presence of both fluoro and methylsulfonyl groups, which enhance its reactivity and applicability in various chemical reactions .

Properties

Molecular Formula

C7H6BF4KO2S

Molecular Weight

280.09 g/mol

IUPAC Name

potassium;trifluoro-(2-fluoro-4-methylsulfonylphenyl)boranuide

InChI

InChI=1S/C7H6BF4O2S.K/c1-15(13,14)5-2-3-6(7(9)4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1

InChI Key

CDSKIUGKLRTOLN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)S(=O)(=O)C)F)(F)(F)F.[K+]

Origin of Product

United States

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